molecular formula C14H14N2O2 B598954 Methyl 6-phenethylpyridazine-3-carboxylate CAS No. 142054-81-7

Methyl 6-phenethylpyridazine-3-carboxylate

Cat. No. B598954
M. Wt: 242.278
InChI Key: IOPLSEWANKURSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“Methyl 6-phenethylpyridazine-3-carboxylate” is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.2781. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis


Unfortunately, I could not find specific information on the synthesis of “Methyl 6-phenethylpyridazine-3-carboxylate”. However, similar compounds such as methyl pyrazolo[4,3-b]pyridine-6-carboxylates have been synthesized by reacting N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux2.



Molecular Structure Analysis


The molecular structure of “Methyl 6-phenethylpyridazine-3-carboxylate” is based on its molecular formula C14H14N2O21. However, the specific structural details such as bond lengths and angles are not available in the search results.



Chemical Reactions Analysis


Specific chemical reactions involving “Methyl 6-phenethylpyridazine-3-carboxylate” are not available in the search results. However, carboxylic acids, which are structurally similar to this compound, are known to undergo a variety of reactions, including reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group3.



Physical And Chemical Properties Analysis


The physical and chemical properties of “Methyl 6-phenethylpyridazine-3-carboxylate” are not fully available in the search results. However, it is known that it should be stored sealed in a dry environment at 2-8°C4.


Scientific Research Applications

Applications in Cancer Treatment and Molecular Research

  • Temozolomide's Role in Pediatric Brain Tumors : Temozolomide, a DNA-methylating agent with good antitumor activity, has been evaluated for its antitumor activity against various pediatric brain tumors. Despite its limited efficacy in some cases, its combination with other compounds is suggested for further exploration in clinical trials. The methylation status of specific DNA promoters could be predictive of its efficacy (Barone et al., 2006).

  • MGMT in Tissues and Tumors : The enzyme O(6)-Methylguanine-DNA methyltransferase (MGMT) plays a critical role in repairing DNA damage caused by alkylating agents. Its expression levels are significant for understanding cancer susceptibility and the therapeutic success of treatments involving O(6)-alkylating drugs (Christmann et al., 2011).

  • Levulinic Acid in Drug Synthesis : Levulinic acid, derived from biomass, has been identified as a key building block in drug synthesis. It presents a flexible, diverse, and cost-effective option for synthesizing various chemicals and has potential applications in medicine (Zhang et al., 2021).

  • Novel Synthesis Methods for Heteroaromatics : Research has led to the discovery of new rearrangements and the correction of previously assigned structures in the synthesis of heteroaromatic compounds. These findings are crucial for the development of novel synthetic methods and have implications for drug synthesis (Moustafa et al., 2017).

Biochemical and Molecular Insights

  • Methylene Blue in Neuroprotection : Methylene Blue has been explored for its memory-enhancing and neuroprotective properties, offering insights into novel neurobiological approaches for treating memory impairment and neurodegeneration associated with mitochondrial dysfunction (Rojas et al., 2012).

  • Methylglyoxal and Its Biological Implications : The metabolism and toxicity of Methylglyoxal, a strong DNA alkylating agent, have been extensively studied. Its role in energy production, free radical generation, and cell killing, alongside its potential in disease development, highlights the importance of understanding alpha-oxoaldehyde metabolism (Kalapos, 1999).

Safety And Hazards


Specific safety and hazard information for “Methyl 6-phenethylpyridazine-3-carboxylate” is not available in the search results.


Future Directions


The future directions for the study and application of “Methyl 6-phenethylpyridazine-3-carboxylate” are not available in the search results. However, given its structural similarity to other carboxylic acids and pyridine derivatives, it may have potential applications in various fields of research.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed and specific information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLSEWANKURSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745295
Record name Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-phenethylpyridazine-3-carboxylate

CAS RN

142054-81-7
Record name Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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